Cas no 590357-01-0 (2-(2-Bromo-6-Ethoxy-4-Formylphenoxy)Acetamide)

2-(2-Bromo-6-Ethoxy-4-Formylphenoxy)Acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-Bromo-6-ethoxy-4-formyl-phenoxy)-acetamide
- UPCMLD0ENAT5212553:001
- MFCD02256752
- CHEMBL1470734
- HMS2590I21
- EN300-07666
- ALBB-034968
- Z56957500
- BBL038100
- MLS000662484
- CS-0220831
- 2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide
- SR-01000262145-1
- SR-01000262145
- acetamide, 2-(2-bromo-6-ethoxy-4-formylphenoxy)-
- SMR000292255
- STK347119
- G42987
- 590357-01-0
- AKOS000303527
- 2-(2-Bromo-6-Ethoxy-4-Formylphenoxy)Acetamide
-
- MDL: MFCD02256752
- Inchi: InChI=1S/C11H12BrNO4/c1-2-16-9-4-7(5-14)3-8(12)11(9)17-6-10(13)15/h3-5H,2,6H2,1H3,(H2,13,15)
- InChI Key: HPGNIWDIBHPWNQ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 300.99497Da
- Monoisotopic Mass: 300.99497Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 78.6Ų
2-(2-Bromo-6-Ethoxy-4-Formylphenoxy)Acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-07666-2.5g |
2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide |
590357-01-0 | 90% | 2.5g |
$894.0 | 2023-10-28 | |
Enamine | EN300-07666-0.05g |
2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide |
590357-01-0 | 90% | 0.05g |
$86.0 | 2023-10-28 | |
1PlusChem | 1P00JKSQ-10g |
2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide |
590357-01-0 | 95% | 10g |
$2487.00 | 2024-04-22 | |
Enamine | EN300-07666-10g |
2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide |
590357-01-0 | 90% | 10g |
$1962.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291501-250mg |
2-(2-Bromo-6-ethoxy-4-formylphenoxy)acetamide |
590357-01-0 | 95% | 250mg |
¥4935.00 | 2024-05-07 | |
Aaron | AR00JL12-250mg |
2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide |
590357-01-0 | 95% | 250mg |
$277.00 | 2025-02-10 | |
Aaron | AR00JL12-2.5g |
2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide |
590357-01-0 | 95% | 2.5g |
$1255.00 | 2025-02-10 | |
Aaron | AR00JL12-50mg |
2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide |
590357-01-0 | 95% | 50mg |
$144.00 | 2025-02-10 | |
Aaron | AR00JL12-10g |
2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide |
590357-01-0 | 90% | 10g |
$2723.00 | 2023-12-14 | |
1PlusChem | 1P00JKSQ-2.5g |
2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide |
590357-01-0 | 95% | 2.5g |
$1167.00 | 2024-04-22 |
2-(2-Bromo-6-Ethoxy-4-Formylphenoxy)Acetamide Related Literature
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Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
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Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
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Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
Additional information on 2-(2-Bromo-6-Ethoxy-4-Formylphenoxy)Acetamide
Research Brief on 2-(2-Bromo-6-Ethoxy-4-Formylphenoxy)Acetamide (CAS: 590357-01-0)
2-(2-Bromo-6-Ethoxy-4-Formylphenoxy)Acetamide (CAS: 590357-01-0) is a synthetic compound that has garnered significant attention in recent chemical and biomedical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel anti-inflammatory and anticancer agents. The presence of both bromo and formyl functional groups in its structure makes it a versatile building block for further chemical modifications. Researchers have successfully utilized this compound in the synthesis of targeted inhibitors for specific enzymes involved in inflammatory pathways.
In a 2023 study published in the Journal of Medicinal Chemistry, scientists demonstrated the compound's efficacy as a precursor in developing selective COX-2 inhibitors with reduced gastrointestinal side effects compared to traditional NSAIDs. The research team reported a novel synthetic route that improved the yield of 2-(2-Bromo-6-Ethoxy-4-Formylphenoxy)Acetamide by 35% compared to previous methods, making it more viable for large-scale production.
Another significant development comes from oncology research, where derivatives of this compound have shown promising activity against various cancer cell lines. A recent preclinical study demonstrated that modified versions of 2-(2-Bromo-6-Ethoxy-4-Formylphenoxy)Acetamide exhibited selective cytotoxicity against breast cancer cells while showing minimal effects on normal cells. The mechanism of action appears to involve the inhibition of key signaling pathways in cancer cell proliferation.
From a pharmacological perspective, researchers are particularly interested in the compound's potential for blood-brain barrier penetration, as suggested by computational modeling studies. This property could make it valuable for developing treatments for neurological disorders, though further in vivo studies are needed to confirm this potential.
The safety profile of 2-(2-Bromo-6-Ethoxy-4-Formylphenoxy)Acetamide has been investigated in several recent toxicology studies. While the compound itself shows moderate toxicity at high concentrations, its derivatives have demonstrated improved safety profiles in animal models. Researchers emphasize the importance of proper handling procedures due to the compound's potential irritant properties.
Looking forward, the pharmaceutical industry shows growing interest in this compound, with several patents filed in the past two years covering its various applications. The current research landscape suggests that 2-(2-Bromo-6-Ethoxy-4-Formylphenoxy)Acetamide will continue to be an important building block in medicinal chemistry, particularly in the development of targeted therapies with improved specificity and reduced side effects.
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